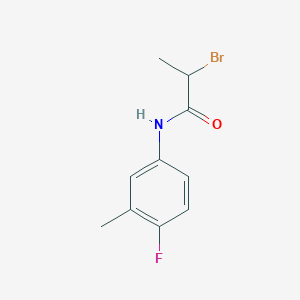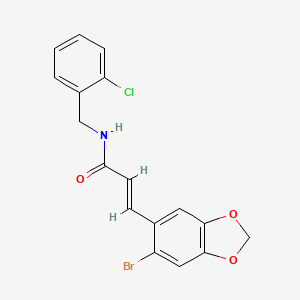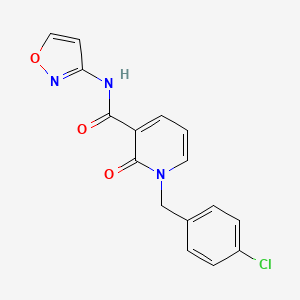![molecular formula C20H16N6O4 B2417355 2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-Nitrophenyl)acetamid CAS No. 887457-04-7](/img/structure/B2417355.png)
2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-Nitrophenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H16N6O4 and its molecular weight is 404.386. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
CDK2-Hemmung zur Krebsbehandlung
CDK2 (Cyclin-abhängige Kinase 2) ist ein attraktives Ziel für die Krebstherapie. Forscher haben eine neue Reihe von kleinen Molekülen entwickelt, die das privilegierte Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüst aufweisen. Diese Verbindungen (nummeriert 4–13) wurden als neuartige CDK2-Inhibitoren synthetisiert. Bemerkenswerterweise zeigten die meisten dieser Verbindungen überlegene zytotoxische Aktivitäten gegen Krebszelllinien, einschließlich MCF-7 und HCT-116, mit IC50-Werten im Bereich von 45 bis 97 nM bzw. 6 bis 99 nM. Zusätzlich zeigten sie eine moderate Aktivität gegen HepG-2-Zellen (IC50-Bereich: 48–90 nM) im Vergleich zum Referenzmedikament Sorafenib .
PI3Kδ-Hemmung bei chronisch obstruktiver Lungenerkrankung (COPD)
Eine spezifische Verbindung, (S)-2-(1-(4-Amino-3-(3-Fluor-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-Cyclopropyl-5-Fluorchinazolin-4(3H)-on (IHMT-PI3Kδ-372), wurde als potenter und selektiver PI3Kδ-Inhibitor identifiziert. Forscher untersuchten sein Potenzial zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD). Diese Verbindung zeigt vielversprechende Ergebnisse bei der gezielten Beeinflussung des PI3Kδ-Signalwegs, der eine entscheidende Rolle bei den Entzündungsreaktionen spielt, die mit COPD verbunden sind .
Antituberkulare Aktivität
Indolderivate, die von Pyridin und Indol abgeleitet sind, wurden auf ihre in-vitro-antituberkulare Aktivität untersucht. Insbesondere wurden (E)-1-(2-(1H-Indol-3-yl)-5-(Pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituiertes Phenyl)prop-2-en-1-on-Derivate hergestellt und gegen Mycobacterium tuberculosis (H37Ra MTB) und Mycobacterium bovis (BCG) getestet. Diese Verbindungen zeigen Potenzial als Antituberkulosemittel .
Duale Aktivität gegen Zelllinien und CDK2
Verbindung 14, abgeleitet vom Pyrazolo[3,4-d]pyrimidin-Gerüst, zeigte eine potente duale Aktivität gegen Krebszelllinien (MCF-7, HCT-116 und HepG-2) und CDK2. Sie veränderte die Zellzyklusprogression signifikant und induzierte Apoptose in HCT-Zellen. Weitere Untersuchungen sind gerechtfertigt, um ihr therapeutisches Potenzial zu untersuchen .
Enzymatische Hemmaktivität
Mehrere Verbindungen zeigten eine inhibitorische Aktivität gegen CDK2/Cyclin A2. Bemerkenswerterweise zeigten die Verbindungen 14, 13 und 15 die signifikanteste inhibitorische Aktivität mit IC50-Werten von 0,057 ± 0,003, 0,081 ± 0,004 bzw. 0,119 ± 0,007 μM im Vergleich zu Sorafenib (0,184 ± 0,01 μM) .
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the halting of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, causing cell cycle arrest . This can lead to apoptosis, or programmed cell death, in the affected cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. In particular, the compound has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also has moderate activity against HepG-2 with an IC50 range of 48–90 nM . This indicates that the compound is effective at inhibiting the growth of these cancer cells at relatively low concentrations .
Eigenschaften
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-13-5-2-3-8-17(13)25-19-16(10-22-25)20(28)24(12-21-19)11-18(27)23-14-6-4-7-15(9-14)26(29)30/h2-10,12H,11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMVSRDNOLWZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)
![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)
![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2417277.png)


![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)

![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoyl cyanide](/img/structure/B2417287.png)



![Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate](/img/structure/B2417294.png)
